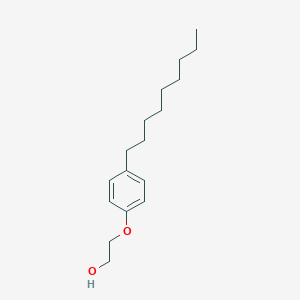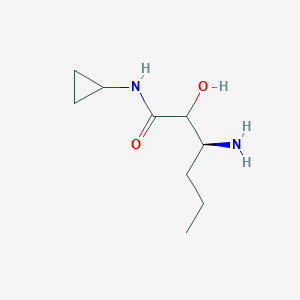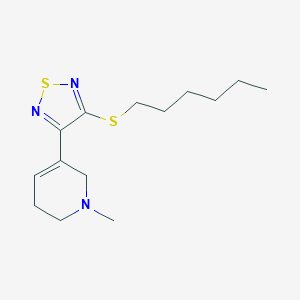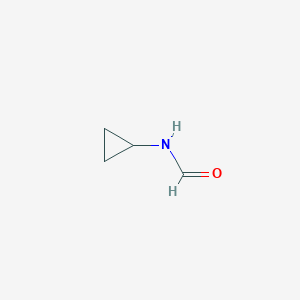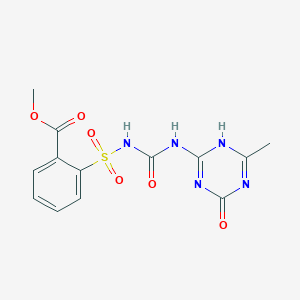
Desmethyl Metsulfuron-methyl
概要
説明
Desmethyl Metsulfuron-methyl is a metabolite of the widely used sulfonylurea herbicide metsulfuron-methyl. Metsulfuron-methyl is known for its application in pre-emergence and post-emergence weed control, often combined with a mineral oil adjuvant in the latter case . It is designed to target a broad spectrum of weeds and is one of the most commonly used herbicides in its class.
Synthesis Analysis
The synthesis of Desmethyl Metsulfuron-methyl is not directly described in the provided papers. However, it is identified as a new metabolite (2) resulting from the photodegradation of metsulfuron-methyl (1) when exposed to ultraviolet light in aqueous solutions . This suggests that Desmethyl Metsulfuron-methyl can be synthesized through the photodegradation of metsulfuron-methyl under specific conditions.
Molecular Structure Analysis
The molecular structure of Desmethyl Metsulfuron-methyl has been characterized during the study of the photodegradation pathway of metsulfuron-methyl . Although the exact structure is not detailed in the abstract, it is implied that the metabolite retains part of the parent compound's structure, with the loss of a methyl group.
Chemical Reactions Analysis
Desmethyl Metsulfuron-methyl is a product of the photodegradation of metsulfuron-methyl. The degradation process involves the dissociation of the C-S bond in metsulfuron-methyl, followed by the interaction with water, leading to the formation of Desmethyl Metsulfuron-methyl and other photoproducts . This reaction is influenced by the pH of the solution and the excitation wavelengths used during the photodegradation process.
Physical and Chemical Properties Analysis
The physical and chemical properties of Desmethyl Metsulfuron-methyl are not explicitly discussed in the provided papers. However, the properties of the parent compound, metsulfuron-methyl, have been studied. Metsulfuron-methyl exhibits different behaviors in water compared to organic environments, which is likely to be true for its metabolites as well . The sorption-desorption behavior of metsulfuron-methyl in soils has been investigated, indicating that it is poorly sorbed in Indian soil types, which may suggest similar properties for its metabolites, including Desmethyl Metsulfuron-methyl .
Ecotoxicity and Environmental Impact
Metsulfuron-methyl has been assessed for its ecotoxicity, particularly concerning soil fauna. Laboratory tests indicate that metsulfuron-methyl alone does not pose a significant threat to soil fauna at recommended doses. However, when combined with a mineral oil adjuvant, it exhibits ecotoxicity to certain non-target soil invertebrates . Additionally, the photodegradation products of metsulfuron-methyl, which would include Desmethyl Metsulfuron-methyl, have been identified, but their specific ecological impacts are not detailed .
In aquatic ecosystems, metsulfuron-methyl has been shown to affect the growth of macrophytes and alter the biomass and species composition of periphytic algae, which could have downstream effects on the ecosystem . These findings are relevant to the environmental impact of Desmethyl Metsulfuron-methyl, as it is a direct degradation product of metsulfuron-methyl.
科学的研究の応用
1. Environmental Impact Studies
Desmethyl Metsulfuron-methyl's impact on aquatic ecosystems is significant, particularly on macrophyte-dominated water bodies. Studies have shown that exposure to Metsulfuron Methyl, a closely related compound, can decrease macrophyte primary production, alter pH levels, and increase periphytic algae biomass. These effects are particularly pronounced at concentrations that may occur near agricultural lands (Wendt-Rasch, Pirzadeh, & Woin, 2003).
2. Herbicide Residue Analysis
The detection and analysis of Metsulfuron-methyl residues in soil are crucial for understanding its environmental persistence. Research using HPLC and bioassay techniques has shown that Metsulfuron-methyl residues can persist in soil for significant periods, with bioassay being a more sensitive detection method. This research is essential for managing the environmental impacts of this herbicide (Paul, Sharma, Kulshrestha, & Singh, 2009).
3. Agricultural Applications
In agriculture, Metsulfuron-methyl's effects on crops like soybean and wheat have been studied. Its application influences physiological and productive traits of crops, including phytotoxicity, gas exchange, and yield components. Understanding these effects is vital for optimizing herbicide use in crop management (Silva et al., 2021).
4. Soil and Water Contamination Studies
Research on the dynamics of Metsulfuron-methyl in soil and its potential contamination of water bodies is critical. Studies have shown that both extractable and non-extractable residues of Metsulfuron-methyl can be present in soils at planting time, posing risks to subsequent crops and non-target organisms. Factors like soil pH and microbial biomass carbon significantly affect these residues (Wang, Wu, Yates, & Gan, 2008).
5. Ecotoxicology
The ecotoxicological impact of Metsulfuron-methyl on soil fauna is an area of growing concern. Studies have found that while Metsulfuron-methyl alone may not significantly harm soil fauna, the addition of adjuvants can increase its ecotoxicity. This highlights the need for comprehensive risk assessments of herbicide formulations, including adjuvants, on non-target organisms (De Santo et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRRTPZSEWGCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028360 | |
| Record name | Methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Metsulfuron-methyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



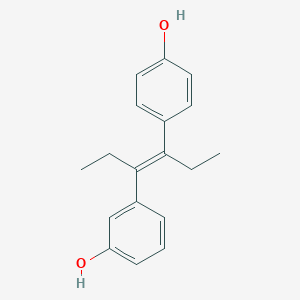
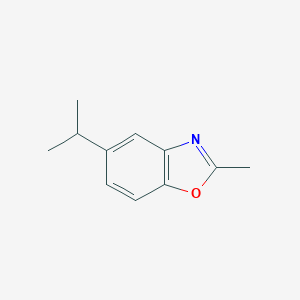
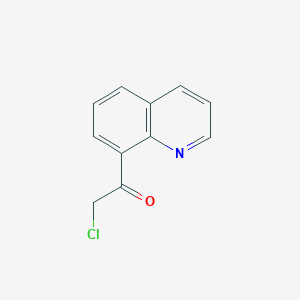
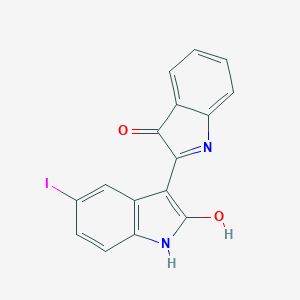
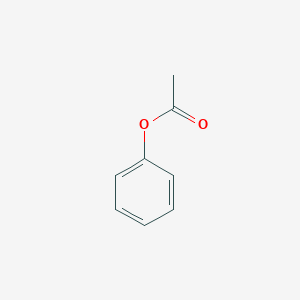
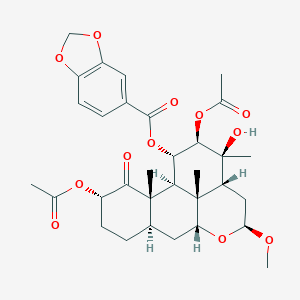
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
